molecular formula C8H13N3O3S B1423279 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine CAS No. 1354952-73-0

1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine

Cat. No.: B1423279
CAS No.: 1354952-73-0
M. Wt: 231.27 g/mol
InChI Key: XKODKFKUPQYJPZ-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is a chemical compound with the molecular formula C8H13N3O3S and a molecular weight of 231.27 g/mol It is characterized by the presence of an oxazole ring attached to a methanesulfonyl group, which is further connected to a piperazine ring

Preparation Methods

The synthesis of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative under controlled conditions. One common method includes the use of 1,2-oxazole-3-methanesulfonyl chloride as a starting material, which reacts with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The oxazole ring and methanesulfonyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(1,2-Oxazol-3-ylmethanesulfonyl)azetidine: Similar structure but with an azetidine ring instead of a piperazine ring.

    1-(1,2-Oxazol-3-ylmethanesulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-(1,2-Oxazol-3-ylmethanesulfonyl)pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(piperazin-1-ylsulfonylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c12-15(13,7-8-1-6-14-10-8)11-4-2-9-3-5-11/h1,6,9H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKODKFKUPQYJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CC2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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